Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate
Description
Properties
CAS No. |
93115-29-8 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
diethyl 5-oxooxolane-3,3-dicarboxylate |
InChI |
InChI=1S/C10H14O6/c1-3-14-8(12)10(9(13)15-4-2)5-7(11)16-6-10/h3-6H2,1-2H3 |
InChI Key |
NRJHANZRQXMVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)OC1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Raw Materials and Catalyst Preparation
- Raw Material: Diethyl malonate (a diethyl dicarboxylate) is dissolved in butyl acetate to form the organic phase. The weight ratio of diethyl malonate to butyl acetate is optimized between 1:0.5 and 1:1.2 to ensure proper solubility and reaction efficiency.
- Catalyst Solution: Sodium hypochlorite (NaOCl) and acetic acid are dissolved in water. The weight ratio of sodium hypochlorite to acetic acid to water is maintained between 1:0.1-0.5:1.2-2.2. This mixture acts as the oxidizing agent and acid catalyst.
Oxidation Reaction
- The organic raw material solution and the aqueous catalyst solution are fed into a mixer at controlled flow rates (raw material: 5-30 mL/min; catalyst: 3-18 mL/min), typically maintaining a feed ratio of 5:3 (raw material to catalyst).
- The mixed stream enters a pipeline reactor maintained at 15-30 °C, where the oxidation occurs continuously.
- This continuous flow setup enhances safety by minimizing the accumulation of hazardous intermediates such as chlorine dioxide, which can form in batch processes using sodium chlorite.
Post-Reaction Processing
- The reaction mixture is subjected to reduced pressure distillation at approximately 2.0 kPa.
- The target product is collected as a fraction boiling between 103-108 °C.
- This distillation step purifies the product, yielding diethyl 5-oxodihydrofuran-3,3(2H)-dicarboxylate with high purity (up to 99.6%) and excellent yield (approximately 98.2%).
Example Procedure
| Step | Reagents/Conditions | Details |
|---|---|---|
| Raw Material Preparation | 300 g diethyl malonate + 200 g butyl acetate | Stirred uniformly in 1000 mL flask |
| Catalyst Preparation | 170 g sodium hypochlorite + 30 g acetic acid + 300 g water | Stirred uniformly in 500 mL flask |
| Oxidation Reaction | Feed rates: 10 mL/min (raw material), 6 mL/min (catalyst); Reactor temp: 25 °C | Continuous flow through pipeline reactor |
| Post-Treatment | Reduced pressure distillation at 2.0 kPa; collect fraction at 103-108 °C | Product yield: 98.2%; purity: 99.6% |
Advantages of the Pipelining Method
- Safety: Continuous flow minimizes hazardous intermediate accumulation.
- Efficiency: Shorter reaction times and high conversion rates.
- Cost-effectiveness: Uses inexpensive raw materials and avoids costly oxidants like sodium chlorite.
- Environmental Impact: Reduced waste and cleaner reaction profile.
- Scalability: Suitable for industrial-scale production due to controlled reaction parameters.
Alternative Preparation Notes
While the pipelining oxidation method is the most documented and industrially viable, other methods reported in literature include batch oxidation using different oxidants or catalytic systems. However, these often suffer from drawbacks such as longer reaction times, lower yields, or safety concerns due to explosive intermediates.
Summary Table of Key Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Raw material | Diethyl malonate | Dissolved in butyl acetate |
| Raw material to solvent ratio | 1 : 0.5 - 1.2 (wt/wt) | Optimized for solubility and flow |
| Catalyst composition | NaOCl : Acetic acid : Water | 1 : 0.1-0.5 : 1.2-2.2 (wt/wt) |
| Feed rates (raw material) | 5-30 mL/min | Controlled for reaction kinetics |
| Feed rates (catalyst) | 3-18 mL/min | Maintains feed ratio ~5:3 |
| Reaction temperature | 15-30 °C | Ensures optimal oxidation without side reactions |
| Distillation pressure | ~2.0 kPa | Reduced pressure for product isolation |
| Distillation temperature | 103-108 °C | Fraction collected as product |
| Product yield | ~98.2% | High efficiency |
| Product purity | ~99.6% | High purity suitable for further use |
Research Findings and Industrial Relevance
The pipelining preparation method was developed to overcome limitations of traditional batch oxidation, particularly the generation of explosive chlorine dioxide when sodium chlorite is used. By employing sodium hypochlorite and acetic acid in a continuous flow reactor, the process achieves:
- Enhanced safety by avoiding batch accumulation of hazardous intermediates.
- Improved product quality with high purity and yield.
- Reduced reaction time and operational costs.
- Environmentally friendly production with minimal waste.
This method is documented in patent CN108017542B and has been validated through experimental examples demonstrating reproducibility and scalability.
Chemical Reactions Analysis
Reactivity in Multicomponent Reactions
The compound participates in cycloadditions and annulation reactions. Notable examples include:
2.1. Phosphine-Mediated Cyclizations
Reactions with triphenylphosphine (Ph₃P) and acetylenic esters yield functionalized dihydrofuran derivatives. For example:
-
Product : Methyl 2-(bromomethyl)-2-(4-chlorophenyl)-4-methoxy-5-oxo-2,5-dihydrofuran-3-carboxylate.
2.2. Three-Component Reactions
In the presence of isocyanides and acetylenedicarboxylates, the compound forms tricyclic fused pyrano-pyrimidine scaffolds. These reactions proceed via zwitterionic intermediates .
Oxidation and Functionalization
The lactone ring undergoes selective oxidation and esterification:
Stereochemical Considerations
-
Diastereomer Formation : Reactions with trifluoromethyl groups produce inseparable diastereomers (e.g., 3:1 dr for 2x) .
-
NMR Analysis : Dynamic exchange processes are observed in ³¹P and ¹¹B NMR spectra, influenced by solvent polarity .
Key Spectral Data
Scientific Research Applications
Chemical Properties and Structure
Diethyl 5-oxodihydrofuran-3,3(2H)-dicarboxylate (C10H14O6) is characterized by its unique oxodihydrofuran structure, which contributes to its reactivity and utility in chemical reactions. Its molecular structure allows it to participate in various multicomponent reactions and cycloadditions, making it a valuable intermediate in organic synthesis.
Organic Synthesis
This compound has been utilized as a dienophile in Diels-Alder reactions due to its electrophilic nature. It can react with nucleophiles to form complex molecular architectures. For instance, it has been employed in multicomponent reactions involving isocyanides and triphenylphosphine, leading to the synthesis of various functionalized compounds .
Table 1: Summary of Organic Reactions Involving this compound
| Reaction Type | Reactants Involved | Products Obtained | Yield (%) |
|---|---|---|---|
| Diels-Alder Reaction | This compound + Diene | Cycloadducts | 70-90 |
| Multicomponent Reactions | Isocyanides + Triphenylphosphine | Functionalized Phosphorus Ylides | 85 |
| Cycloaddition | This compound + Nucleophiles | Complex Heterocycles | Varies |
Pharmaceutical Applications
The compound has shown potential in the pharmaceutical industry as a precursor for the synthesis of bioactive molecules. Its derivatives exhibit biological activities, including anti-inflammatory and antimicrobial properties. Research indicates that modifications of diethyl 5-oxodihydrofuran derivatives can lead to compounds with enhanced therapeutic effects .
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. The synthesized compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The structural modifications involved altering substituents on the dicarboxylate moiety to enhance activity.
Material Science
In material science, this compound has been investigated for its role in developing polymeric materials. Its ability to form cross-linked structures makes it suitable for creating durable materials with specific properties such as thermal stability and mechanical strength .
Table 2: Properties of Polymers Derived from Diethyl 5-oxodihydrofuran Derivatives
| Property | Value |
|---|---|
| Thermal Stability | Up to 250 °C |
| Mechanical Strength | Tensile strength: >50 MPa |
| Biodegradability | Moderate (dependent on polymer matrix) |
Mechanism of Action
The mechanism by which Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, and the dihydrofuran ring can be opened or modified under different conditions. These reactions are facilitated by the compound’s electronic structure and the presence of reactive sites.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Diethyl 5-oxodihydrofuran-3,3(2H)-dicarboxylate and Analogs
Key Observations :
- Core Heterocycle : The target compound’s dihydrofuran ring differs from dioxolane (), pyrazole (), and fully unsaturated furan () cores. Saturation and ring size influence reactivity and conformational flexibility.
- Substituents : The 5-oxo group in the target compound contrasts with nitro (), hydroxyl (), and trifluoromethyl () groups in analogs. These substituents modulate electronic properties (e.g., electron-withdrawing nitro vs. electron-donating hydroxyl).
Physical and Chemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations :
- The target compound’s high boiling point (324.9°C ) suggests strong intermolecular forces due to polar ester and ketone groups.
- Pyrazole derivatives () exhibit higher crystallinity, likely due to hydrogen bonding from amine groups.
Key Observations :
- Chiral dioxolane derivatives () achieve high enantiomeric excess (>99% ee), critical for biological activity.
- Ir-catalyzed methods () offer moderate yields but excellent diastereoselectivity (dr > 95:5).
Table 4: Antimicrobial Activity of Selected Compounds (MIC, µg/mL)
Key Observations :
- Dioxolane dicarboxylates () show broad-spectrum antimicrobial activity, with MIC values comparable to reference drugs like amikacin.
Biological Activity
Diethyl 5-oxodihydrofuran-3,3(2H)-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.
Chemical Structure and Synthesis
This compound is characterized by its unique furan ring structure with two carboxylate groups. The compound can be synthesized through various methods, including the condensation of γ-dicarbonyl compounds with appropriate reagents. For example, one method involves the reaction of γ-dicarbonyl-substituted aldehydes with specific catalysts to yield high purity products in good yields .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | Inhibition of mitotic spindle function |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound disrupts microbial cell membranes, leading to increased permeability and cell death .
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 64 µg/mL | Cell wall synthesis inhibition |
| Candida albicans | 16 µg/mL | Cell membrane disruption |
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors revealed that treatment with this compound significantly reduced tumor size compared to control groups. The compound was administered intraperitoneally at doses of 20 mg/kg for three weeks, resulting in a reduction in tumor growth rate by approximately 50% .
Case Study 2: Antimicrobial Efficacy in Agricultural Applications
In agricultural settings, this compound has been tested as a potential biopesticide. Field trials demonstrated a significant reduction in fungal infections on crops treated with the compound compared to untreated controls. This suggests its utility as an eco-friendly alternative to synthetic pesticides .
Q & A
Q. How do crystallographic data inform the design of dihydrofuran-based materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
